1-[[2-(4-Methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea
Description
1-[[2-(4-Methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea is a thiourea derivative characterized by a trifluoromethoxy-substituted phenyl group and a sulfonylacetyl amino moiety. Thioureas are renowned for their diverse bioactivities, including anticancer, antiviral, and enzyme-inhibitory properties, often modulated by substituents like sulfonamides, halogenated aryl groups, and heterocyclic systems . The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the sulfonylacetyl moiety may improve binding to enzymatic targets such as kinases or proteases . This article compares this compound with structurally and functionally related thiourea derivatives, emphasizing substituent-driven differences in activity and mechanism.
Properties
IUPAC Name |
1-[[2-(4-methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O4S2/c1-11-2-8-14(9-3-11)29(25,26)10-15(24)22-23-16(28)21-12-4-6-13(7-5-12)27-17(18,19)20/h2-9H,10H2,1H3,(H,22,24)(H2,21,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYIHHIMPUXXAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC(=S)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[[2-(4-Methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea represents a class of thiourea derivatives known for their diverse biological activities. These compounds have garnered interest in medicinal chemistry due to their potential applications in treating various diseases, including cancer and infectious diseases. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a thiourea moiety, which is crucial for its biological activity. The presence of a sulfonyl group and trifluoromethoxy substitution enhances its pharmacological properties. The structural formula can be represented as follows:
Thiourea derivatives exert their biological effects through several mechanisms:
- Enzyme Inhibition : Many thiourea compounds inhibit key enzymes involved in cancer cell proliferation and survival. For instance, they can target DNA gyrase and topoisomerase enzymes, which are essential for DNA replication in bacteria and cancer cells .
- Antioxidant Activity : Thioureas can scavenge free radicals, thereby reducing oxidative stress in cells .
- Antimicrobial Properties : The ability to disrupt microbial cell walls makes these compounds effective against various pathogens .
Anticancer Activity
Numerous studies have evaluated the anticancer properties of thiourea derivatives. For example, a recent study demonstrated that certain thiourea compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 1.50 µM to 20 µM, indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Breast Cancer | 3.0 |
| Compound B | Prostate Cancer | 14.0 |
| Compound C | Lung Cancer | 12.5 |
Antimicrobial Activity
The antimicrobial efficacy of thiourea derivatives has also been extensively documented. Studies show that these compounds possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.78 - 3.125 |
| Escherichia coli | 3.125 |
| Candida albicans | 6.25 |
Case Studies
- Antitumor Assessment : A series of thiourea derivatives were tested by the National Cancer Institute (NCI) for their antitumor activity at a concentration of 10 µM. Compounds showed broad-spectrum activity with some being ninefold more effective than standard treatments like 5-FU .
- Bacteriostatic Studies : Research indicated that the incorporation of long alkyl chains into thiourea structures significantly enhanced their bacteriostatic properties, suggesting an important structure-activity relationship (SAR) that could guide future drug design .
Comparison with Similar Compounds
1-(4-Methylpiperazinyl)-3-[4-(trifluoromethoxy)phenyl]thiourea ()
- Structure: Retains the trifluoromethoxy phenyl group but replaces the sulfonylacetyl amino moiety with a 4-methylpiperazinyl group.
- Activity: Piperazine derivatives often exhibit improved solubility and CNS penetration. The methylpiperazine group may enhance binding to amine receptors or transporters .
1-[(E)-3-Phenylpropenoyl]-3-[4-(trifluoromethoxy)phenyl]thiourea ()
- Structure: Features a propenoyl group instead of sulfonylacetyl. The α,β-unsaturated carbonyl system may enable Michael addition reactions with biological nucleophiles (e.g., cysteine residues).
Anticancer Thiourea Derivatives
1-(4-Chloro-3-trifluoromethylphenyl)-3-{4-[2-(isopropylcarbamoyl)pyridine-4-amino]phenyl}thiourea (9j) ()
- Activity : Exhibits superior anticancer activity (vs. sorafenib) against MDA-MB-231, PC-3, and B16BL6 cell lines. Molecular docking confirmed binding to B-Raf (PDB: 5HI2) via hydrogen bonds with Glu501 and Asp594 .
- Comparison: The target compound’s sulfonyl group may mimic the pyridine-4-amino moiety in 9j, enabling similar B-Raf interactions.
EGFR-Targeting Thioureas ()
- Compound 8b (IC50 = 14.8 nM against EGFR): Features a methylcarboxamide substituent that forms hydrogen bonds with EGFR’s Met793 and Thr854.
- Comparison : The trifluoromethoxy group in the target compound could enhance hydrophobic interactions with EGFR’s ATP-binding pocket, akin to halogenated aryl groups in 8b .
Antiviral Thioureas
1-(3-Bromobenzoyl)-3-[2-({[(3-bromophenyl)formamido]methanethioyl}amino)phenyl]thiourea (10) ()
- Activity : 97.03% inhibition of HIV-1 protease at 100 µM, attributed to hydrogen bonding with catalytic aspartates (Asp25/25').
- Comparison : The target compound’s sulfonylacetyl group may similarly interact with protease active sites, though its bulkier structure could reduce potency compared to 10’s brominated aromatic system .
Sulfonamide-Containing Thioureas
Compound 5f ()
- Structure : Combines a trifluoromethoxy phenyl group with a sulfonamide-linked naphthylacetate.
- Activity : IC50 = 1.71 µM (unspecified target), highlighting the synergistic effect of sulfonamide and trifluoromethoxy groups .
- Comparison : The target compound’s sulfonylacetyl group may offer similar electronic effects but with reduced steric hindrance compared to 5f’s naphthylacetate.
Data Tables
Table 1: Structural and Activity Comparison
Discussion
The target compound’s bioactivity is inferred from structural analogs:
- Anticancer Potential: The sulfonylacetyl group may mimic pyridine-based substituents in B-Raf inhibitors (e.g., 9j), while the trifluoromethoxy group could enhance membrane permeability .
- Antiviral Activity : Sulfonamides in 5f and 10 demonstrate protease inhibition, suggesting the target compound may similarly target viral enzymes .
- Kinase Inhibition: The propenoyl group in highlights the role of α,β-unsaturated carbonyls in kinase binding, a feature absent in the target compound but compensated by its sulfonyl group’s hydrogen-bonding capacity .
Contradictions : While sulfonamides generally enhance potency (e.g., 5f), excessive bulk (e.g., naphthyl in 5f) may reduce bioavailability compared to the target compound’s more compact structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
